molecular formula C10H14N4OS B8325743 1-(4-Aminobenzoyl)-4-ethylthiosemicarbazide

1-(4-Aminobenzoyl)-4-ethylthiosemicarbazide

Cat. No. B8325743
M. Wt: 238.31 g/mol
InChI Key: GSCXFFLFEPBCDV-UHFFFAOYSA-N
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Patent
US05489598

Procedure details

A mixture of 3.0 g (12.6 mmol) of 1-(4-aminobenzoyl)-4-ethylthiosemicarbazide and 4.8 mL of 2N sodium hydroxide in 38 mL of water was heated at reflux for 2 hours. The reaction mixture was cooled to 24° C. and diluted with glacial acetic acid to pH=3. The precipitate which formed was collected by filtration and washed with ethyl acetate:methanol (1:1 v/v) to provide 2.28 g (82%) of 5-(4-aminophenyl)-4-ethyl-2,4-dihydro-[1,2,4]triazol-3-thione, mp 240°-250° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][NH:9][C:10]([NH:12][CH2:13][CH3:14])=[S:11])=O)=[CH:4][CH:3]=1.[OH-].[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2[N:12]([CH2:13][CH3:14])[C:10](=[S:11])[NH:9][N:8]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC=C(C(=O)NNC(=S)NCC)C=C1
Name
Quantity
4.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate:methanol (1:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1N(C(NN1)=S)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.